molecular formula C11H13N3O2S B2780847 2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-20-7

2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2780847
CAS No.: 896317-20-7
M. Wt: 251.3
InChI Key: YHFSQQJHXYMNQW-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-3-4-9-12-10(17-6-5-16-2)13-11(15)14(9)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFSQQJHXYMNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCCOC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [4+2] cycloaddition reaction of diazo compounds with CH-active two-carbon synthons . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide (MeONa) to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Research has indicated that compounds containing pyrido[1,2-a][1,3,5]triazin frameworks exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives of pyrido[1,2-a][1,3,5]triazines have shown promise as anti-tumor agents by inhibiting thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. Inhibition of TP can lead to reduced tumor proliferation and increased efficacy of existing chemotherapeutics .
  • Antibacterial Properties : The presence of sulfur in the thioether group may enhance the antibacterial activity of the compound. Research has highlighted the potential for these compounds to target bacterial infections effectively .
  • Neurological Effects : Compounds with similar structures have been investigated for their effects on central nervous system disorders. They may exhibit neuroprotective properties and could be candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Several studies have documented the applications and efficacy of similar compounds:

  • Study on Antitumor Activity : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazines exhibited significant inhibitory effects on tumor cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity based on structural modifications .
  • Neuroprotective Effects : Research indicated that certain pyrido[1,2-a][1,3,5]triazine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests their potential use in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethylsulfanyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

The compound 2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C15H15N3O3S
  • Molar Mass : 317.36 g/mol
  • CAS Number : 1021212-35-0

Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : These compounds can inhibit key enzymes involved in tumor growth and metastasis. For instance, studies have shown that derivatives can inhibit thymidine phosphorylase (TP), which is crucial for tumor proliferation and angiogenesis .
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce bronchial inflammation, making them potential candidates for treating respiratory conditions .
  • Cytotoxic Activity : Compounds similar to 2-((2-methoxyethyl)thio)-7-methyl have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in chemotherapeutic applications .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrido[1,2-a][1,3,5]triazin derivatives:

  • In vitro Studies : Compounds have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a related compound exhibited an IC50 value indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
2-Methoxyethyl derivativeMCF-710
2-Methoxyethyl derivativeBel-740215

Antimicrobial Activity

The biological activity of these compounds extends to antimicrobial properties:

  • Bacterial Inhibition : Some studies suggest that derivatives can effectively target bacterial infections due to their unique structural features that allow them to interact with bacterial enzymes .

Case Studies

  • Study on Thymidine Phosphorylase Inhibition :
    • Researchers synthesized various analogs of pyrido[1,2-a][1,3,5]triazin and evaluated their inhibitory effects on TP. The study found that modifications in the substituents significantly impacted the inhibitory potency .
  • Cytotoxicity Assessment :
    • A series of new derivatives were tested against different human cancer cell lines. One derivative showed enhanced cytotoxicity compared to standard chemotherapeutics .

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